molecular formula C21H27N5O4S B1671590 Glipizide CAS No. 29094-61-9

Glipizide

Numéro de catalogue B1671590
Numéro CAS: 29094-61-9
Poids moléculaire: 445.5 g/mol
Clé InChI: ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glipizide is an oral diabetes medicine that helps control blood sugar levels by stimulating your pancreas to produce insulin . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glipizide is not for treating type 1 diabetes .


Molecular Structure Analysis

Glipizide has a molecular formula of C21H27N5O4S . Its molecular weight is 445.54 g/mol . The chemical structure of glipizide includes a sulfonylurea moiety, which is crucial for its antidiabetic activity .


Chemical Reactions Analysis

Glipizide undergoes a decomposition process when heated, which involves gas evolution and the formation of 5-methyl-N-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide . The temperature values of the DSC peak cannot be used to check the polymorphic form of glipizide, as the peak is due to a decomposition process .


Physical And Chemical Properties Analysis

Glipizide is a whitish, odorless powder with a pKa of 5.9. It is insoluble in water and alcohols, but soluble in 0.1 N NaOH; it is freely soluble in dimethylformamide . The physico-chemical properties of glipizide were deeply studied using a number of analytical techniques including thermal techniques (DSC, TGA), X-ray powder diffraction (XRPD), FT-IR spectroscopy, and scanning electron microscopy (SEM) .

Applications De Recherche Scientifique

Diabetes Mellitus Type 2 Management

Glipizide is primarily used as an oral hypoglycemic agent in the management of Type 2 Diabetes Mellitus (T2DM). It belongs to the second-generation sulfonylurea drug class and functions by sensitizing pancreatic beta cells to stimulate insulin release . This helps in controlling blood sugar levels in patients with T2DM, especially in the early stages when pancreatic failure has not progressed .

Pharmacokinetic Studies

Research in pharmacokinetics explores how Glipizide is absorbed, distributed, metabolized, and excreted in the body. Studies have shown that Glipizide is at least 100 times more potent than tolbutamide and has a rapid onset of action, but a shorter duration of action compared to other sulfonylureas . This information is crucial for determining appropriate dosing regimens.

Drug Delivery Systems

Innovations in drug delivery systems aim to enhance the bioavailability of Glipizide. Recent studies have focused on designing sustainable nano drug delivery systems for poorly soluble drugs like Glipizide, which show promise in providing controlled release and improved kinetics . This could lead to more effective and patient-friendly dosage forms.

Clinical Trials for New Indications

Glipizide is being investigated in clinical trials for new therapeutic indications. For instance, a study is examining its effectiveness in lowering blood sugar in people with pancreatic cancer . Such trials could expand the therapeutic uses of Glipizide beyond diabetes management.

Comparative Efficacy Research

Comparative studies assess the efficacy of Glipizide against other medications. For example, clinical trials have compared the dose-response characteristics of Glipizide with other antidiabetic agents to determine its relative effectiveness and safety profile . This research informs medical professionals on the best treatment options.

Drug Development and Formulation

Research in drug development focuses on improving the formulation of Glipizide to enhance its therapeutic effects. Efforts include increasing its solubility and developing extended-release tablets to prolong its action and reduce the risk of hypoglycemia . These advancements contribute to the optimization of diabetes treatment.

Mécanisme D'action

Target of Action

Glipizide primarily targets the beta cells of the pancreatic islets of Langerhans . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .

Mode of Action

Glipizide acts by sensitizing these beta cells to the presence of glucose in the blood . This means that more insulin is released in response to glucose than would be without glipizide ingestion . Specifically, glipizide achieves this by partially blocking potassium channels among beta cells . This blocking action causes the cells to depolarize, which results in the opening of voltage-gated calcium channels. The resulting influx of calcium encourages the release of insulin from the beta cells .

Biochemical Pathways

The primary biochemical pathway affected by glipizide is the insulin signaling pathway . By stimulating the release of insulin, glipizide enhances the body’s ability to lower blood glucose levels. Insulin binds to its receptors on various body cells, triggering a cascade of events that lead to the uptake and utilization of glucose .

Pharmacokinetics

Glipizide is rapidly and completely absorbed following oral administration . The absolute bioavailability of glipizide was found to be 100% after single oral doses in patients with type 2 diabetes mellitus . The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus . These properties contribute to its effectiveness as a blood glucose-lowering agent .

Result of Action

The primary result of glipizide’s action is a decrease in blood glucose levels . By stimulating the release of insulin from the pancreas, glipizide promotes the uptake and utilization of glucose by the body’s cells, thereby lowering blood glucose levels . This makes glipizide an effective treatment for type 2 diabetes mellitus, a condition characterized by higher-than-normal levels of blood glucose .

Action Environment

The action, efficacy, and stability of glipizide can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of glipizide, potentially affecting its onset of action . Additionally, the drug’s effectiveness can be influenced by the patient’s adherence to a diabetic diet and exercise regimen . Furthermore, the dose of glipizide may need to be adjusted in those with liver or kidney disease , indicating that the patient’s health status can also influence the drug’s action and efficacy .

Safety and Hazards

Glipizide can cause life-threatening hypoglycemia. Symptoms of severe hypoglycemia include extreme weakness, blurred vision, sweating, trouble speaking, tremors, stomach pain, confusion, and seizure (convulsions) . It is also important to avoid drinking alcohol while taking glipizide as it lowers blood sugar and can cause side effects .

Orientations Futures

While glipizide continues to be a valuable treatment for type 2 diabetes, future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery . It’s also important to note that the dose of glipizide may need to be adjusted based on the individual’s response and tolerance .

Propriétés

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040676
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4), 1.64e-02 g/L
Record name SID855947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder with increasing prevalence worldwide. Characterized by higher-than-normal levels of blood glucose, T2DM is a complex disorder that arises from the interaction between genetic, environmental and behavioral risk factors. Insulin is a peptide hormone that plays a critical role in regulating blood glucose levels. In response to high blood glucose levels, insulin promotes the uptake of glucose into the liver, muscle cells, and fat cells for storage. Although there are multiple events occurring that lead to the pathophysiology of T2DM, the disorder mainly involves insulin insensitivity as a result of insulin resistance, declining insulin production, and eventual failure of beta cells of pancreatic islets that normally produce insulin. Early management with lifestyle intervention, such as controlled diet and exercise, is critical in reducing the risk of long-term secondary complications, such as cardiovascular mortality. Glipizide, like other sulfonylurea drugs, is an insulin secretagogue, which works by stimulating the insulin release from the pancreatic beta cells thereby increasing the plasma concentrations of insulin. Thus, the main therapeutic action of the drug depends on the functional beta cells in the pancreatic islets. Sulfonylureas bind to the sulfonylurea receptor expressed on the pancreatic beta-cell plasma membrane, leading to the closure of the ATP-sensitive potassium channel and reduced potassium conductance. This results in depolarization of the pancreatic beta cell and opening of the voltage-sensitive calcium channels, promoting calcium ion influx. Increased intracellular concentrations of calcium ions in beta cells stimulates the secretion, or exocytosis, of insulin granules from the cells. Apart from this main mechanism of action, the blood-glucose-lowering effect of glipizide involves increased peripheral glucose utilization via stimulating hepatic gluconeogenesis and by increasing the number and sensitivity of insulin receptors.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glipizide

CAS RN

29094-61-9
Record name Glipizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29094-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glipizide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glipizide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glipizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIPIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7WDT95N5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200-203, 208 - 209 °C
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glipizide
Reactant of Route 2
Reactant of Route 2
Glipizide
Reactant of Route 3
Reactant of Route 3
Glipizide
Reactant of Route 4
Reactant of Route 4
Glipizide
Reactant of Route 5
Reactant of Route 5
Glipizide
Reactant of Route 6
Reactant of Route 6
Glipizide

Q & A

Q1: What is the primary mechanism of action of Glipizide?

A1: Glipizide exerts its hypoglycemic effect by binding to and blocking ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells. [] This blockage depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. [, ]

Q2: Does Glipizide only impact insulin secretion?

A2: While primarily recognized for enhancing insulin secretion, studies suggest that Glipizide might also influence insulin metabolism and peripheral glucose disposal. In obese type II diabetic patients, Glipizide treatment increased insulin metabolism, potentially within the liver. [] Additionally, it increased insulin-mediated peripheral glucose disposal in secondary failure type 2 diabetic patients. []

Q3: Can Glipizide affect glucose absorption?

A3: While initial studies suggested Glipizide might suppress xylose absorption in diet-controlled diabetics, further research revealed no such effect in insulin-dependent diabetics. [] This suggests that Glipizide's impact on postprandial glucose levels is primarily due to enhanced insulin secretion rather than altered absorption.

Q4: What is the molecular formula and weight of Glipizide?

A4: Glipizide (C21H27N5O4S) has a molecular weight of 445.55 g/mol. [, ]

Q5: Are there any spectroscopic data available for Glipizide?

A5: Yes, various spectroscopic techniques have been employed to characterize Glipizide. Fourier-transform infrared (FTIR) spectroscopy has been used to analyze Glipizide's stability and interactions with excipients in formulations like solid dispersions and bilayer tablets. [, , ] Additionally, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies have revealed the amorphous nature of Glipizide in solid dispersions. []

Q6: What is the stability of Glipizide in various formulations?

A6: Glipizide stability has been investigated in various formulations. Studies demonstrate its stability in solid dispersions with low viscosity grade Hydroxypropyl methylcellulose (HPMCLV), even after storage. [] Bilayer tablet formulations with Hydroxypropyl methylcellulose (HPMC) and Ethyl Cellulose (EC) also exhibited stability according to ICH guidelines. []

Q7: Are there any known compatibility issues with Glipizide?

A7: While generally stable, certain drug interactions can impact Glipizide's effectiveness. For instance, co-administration with Nicorandil in diabetic mice hindered the glucose-lowering effects of Glipizide. [] Therefore, careful consideration is crucial when co-administering Glipizide with other medications.

Q8: How is Glipizide absorbed and metabolized?

A8: Glipizide is well-absorbed after oral administration. [] Food delays its absorption, unlike Glyburide. [] Glipizide undergoes extensive hepatic metabolism, and both metabolites and the unchanged drug are excreted in urine. []

Q9: What is the elimination half-life of Glipizide?

A9: Glipizide exhibits a short elimination half-life ranging from 2 to 7 hours. [] Its short half-life necessitates frequent dosing or the use of extended-release formulations to maintain therapeutic efficacy.

Q10: Are there any known drug interactions that affect Glipizide pharmacokinetics?

A11: Yes, several drugs can influence Glipizide pharmacokinetics. Clarithromycin significantly inhibits its metabolism in rabbits, leading to higher Glipizide exposure. [] Additionally, Esomeprazole, a proton pump inhibitor, can increase Glipizide concentration and AUC (area under the curve) by inhibiting Cytochrome P-450 enzymes responsible for its metabolism. []

Q11: What animal models have been used to investigate the effects of Glipizide?

A11: Various animal models have been employed, including:

  • Diabetic-prone BB rats: Demonstrated Glipizide's ability to prevent diabetes and reduce islet inflammation. []
  • Healthy and diabetic rabbits: Used to study the influence of drugs like Clarithromycin [] and Puerarin [] on Glipizide pharmacokinetics.
  • Healthy cats: Investigated transdermal application of Glipizide. []
  • Healthy and endotoxemic sheep: Studied the effects of Glipizide on cardiopulmonary hemodynamics and oxygen transport. []
  • Alloxan-induced diabetic rats: Assessed the combined effect of Glipizide and alpha lipoic acid on diabetic parameters and hepatic function. []

Q12: How effective is Glipizide in controlling blood glucose levels compared to other treatments?

A12: Studies have compared Glipizide's efficacy to other treatments:

  • Glyburide: In a Veterans Health Administration study, converting from Glyburide to Glipizide increased HbA1c levels, but reduced the incidence of hypoglycemia. []

Q13: How does Glipizide's low solubility affect its formulation?

A15: Glipizide's low solubility (BCS Class II drug) poses challenges for formulation and can limit its bioavailability. [, ] Various strategies have been explored to enhance its solubility and dissolution rate.

Q14: What formulation strategies have been investigated to improve Glipizide delivery?

A14: Several approaches have been explored to enhance Glipizide delivery:

  • Solid Dispersions: Utilizing low viscosity grade HPMCLV improved Glipizide's dissolution rate. []
  • Nano-complexes: Glipizide-Phospholipid nano-complexes demonstrated improved solubility and bioavailability in rats. []
  • Microspheres: Ethyl Cellulose microspheres showed potential for sustained Glipizide release. []
  • Transdermal Delivery: Studies explored transdermal patches incorporating Glipizide-cyclodextrin complexes and penetration enhancers, achieving sustained drug release and therapeutic effects in diabetic rats. []

Q15: Have any specific cyclodextrins shown promise in enhancing Glipizide solubility?

A17: Yes, complexation with cyclodextrins, especially Dimethyl-beta-cyclodextrin (DM-beta-CyD), significantly improved Glipizide release and permeation through rat skin in transdermal formulations. []

Q16: What is the rationale behind developing a transdermal delivery system for Glipizide?

A18: Transdermal delivery of Glipizide aims to address the limitations of oral therapy, such as fluctuating bioavailability, risk of severe hypoglycemia, and gastric disturbances. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.